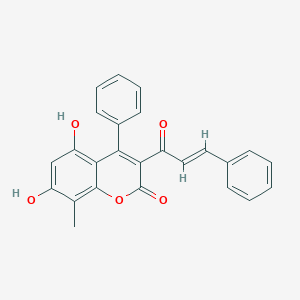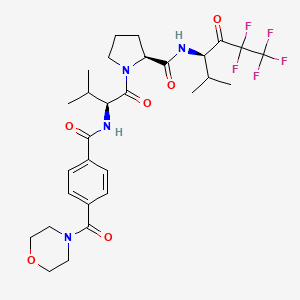
L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDL-101146, (R)- is a potent orally active inhibitor of human neutrophil elastase.
Aplicaciones Científicas De Investigación
Catalytic Properties in Asymmetric Reactions
L-Prolinamide derivatives, such as those derived from L-proline and aromatic or aliphatic amines, exhibit catalytic activity in direct aldol reactions. For example, certain L-prolinamides can catalyze the aldol reaction of 4-nitrobenzaldehyde with acetone at room temperature, achieving moderate enantioselectivities. The presence of a terminal hydroxyl group in the prolinamide structure enhances the catalysis efficiency and enantioselectivity, suggesting a potential strategy in designing new organic catalysts for asymmetric reactions (Tang et al., 2004).
Synthesis of Enantiomers and Complex Molecules
The diastereoselective introduction of phosphono groups into L-proline derivatives has been accomplished, allowing the facile synthesis of (pyrrolidin-2-yl)phosphonates. The selection of the N-protecting group in the L-proline derivative determines the preferential formation of trans- or cis-phosphorylated products (Hirata, Kuriyama, & Onomura, 2011).
Asymmetric Transfer Hydrogenation
L-Prolinamide, in combination with certain metal complexes and KOH/2-propanol, can generate in situ catalysts capable of enantioselectively reducing aryl ketones to the respective (R)-alcohols. This process demonstrates the potential application of L-prolinamide derivatives in asymmetric transfer hydrogenation reactions (F. and Lavoie, 2001).
Applications in Organocatalysis
L-Prolinamide derivatives have been explored as organocatalysts for various reactions, including aldol reactions, showcasing their utility in promoting asymmetric synthesis with high enantioselectivity. For example, certain L-prolinamide imidazolium hexafluorophosphate ionic liquids have been found to be excellent organocatalysts for direct asymmetric aldol reactions under solvent-free conditions (Yadav & Singh, 2016).
Synthesis and Structural Analysis of Peptide Segments
L-Prolinamide derivatives are integral in the synthesis of peptide segments, such as those found in zervamicin II-2. These compounds play a role in understanding the molecular conformation and interactions within peptides, contributing to our understanding of peptide structure and function (Linden, Pradeille, & Heimgartner, 2006).
Propiedades
| 163660-53-5 | |
Fórmula molecular |
C29H37F5N4O6 |
Peso molecular |
632.62 |
Nombre IUPAC |
(2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21+,22-/m0/s1 |
Clave InChI |
XQAMVCHQGHAELT-BDTNDASRSA-N |
SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MDL-101146, (R)-; MDL 101146, (R)-; MDL101146, (R)-; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


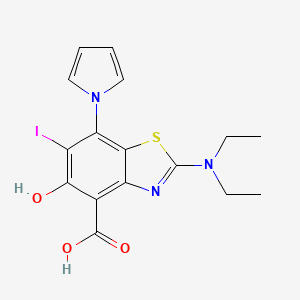
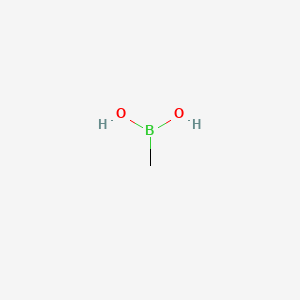
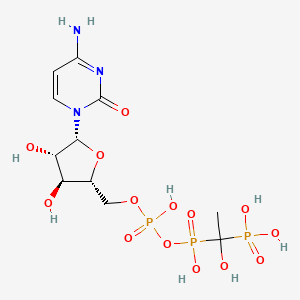
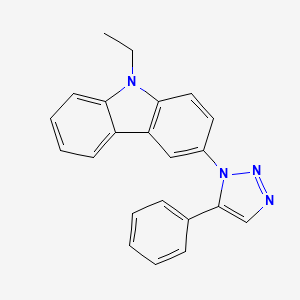

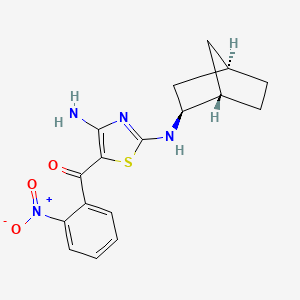

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)




